molecular formula C37H35F4N9O2S B15142641 Hiv-IN-1

Hiv-IN-1

Cat. No.: B15142641
M. Wt: 745.8 g/mol
InChI Key: LMYMGDORKOWFTR-ZNZMXDNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiv-IN-1 is a novel inhibitor targeting the integrase enzyme of the human immunodeficiency virus type 1 (HIV-1). Integrase is a crucial enzyme that facilitates the integration of viral DNA into the host genome, a necessary step for viral replication. By inhibiting this enzyme, this compound disrupts the replication cycle of HIV-1, making it a promising candidate for antiretroviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of diketo acid moieties, which are essential for the inhibitory activity against integrase. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: Hiv-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Hiv-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of integrase in the HIV-1 life cycle and to investigate potential resistance mechanisms.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where resistance to existing drugs has developed.

    Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors

Mechanism of Action

Hiv-IN-1 exerts its effects by binding to the integrase enzyme of HIV-1, thereby inhibiting its activity. The compound specifically targets the active site of integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of HIV-1, reducing viral load and preventing the spread of infection .

Comparison with Similar Compounds

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Comparison: Hiv-IN-1 is unique in its chemical structure and mechanism of action compared to other integrase inhibitors. While compounds like raltegravir and dolutegravir also target the integrase enzyme, this compound has shown efficacy against strains of HIV-1 that are resistant to these drugs. Additionally, this compound has a distinct binding profile, which may contribute to its effectiveness in overcoming resistance .

Properties

Molecular Formula

C37H35F4N9O2S

Molecular Weight

745.8 g/mol

IUPAC Name

N-[(1S)-1-[6-(3-amino-1-methylindazol-7-yl)-2-(3-hydroxy-3-methylazetidin-1-yl)-[1,3]thiazolo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetamide

InChI

InChI=1S/C37H35F4N9O2S/c1-37(52)15-49(16-37)36-45-35-27(53-36)13-25(21-4-3-5-23-31(21)48(2)47-34(23)42)29(44-35)26(10-17-8-19(38)12-20(39)9-17)43-28(51)14-50-32-22(30(46-50)33(40)41)7-6-18-11-24(18)32/h3-5,8-9,12-13,18,24,26,33,52H,6-7,10-11,14-16H2,1-2H3,(H2,42,47)(H,43,51)/t18?,24?,26-/m0/s1

InChI Key

LMYMGDORKOWFTR-ZNZMXDNOSA-N

Isomeric SMILES

CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O

Canonical SMILES

CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O

Origin of Product

United States

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